N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the nitrogen atom.
Reductive Amination: The resulting compound undergoes reductive amination with 2-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the phenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the phenylethyl group.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole or phenylethyl derivatives.
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride
- N-[(1-Propyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride
- N-[(1-Butyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride
Uniqueness
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride is unique due to the specific substitution pattern on the pyrazole ring and the phenylethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-2-17-14(9-11-16-17)12-15-10-8-13-6-4-3-5-7-13;/h3-7,9,11,15H,2,8,10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKLIBYOCMDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNCCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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